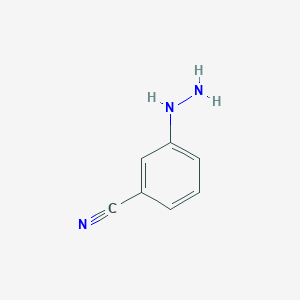

3-Hydrazinobenzonitrile

Overview

Description

3-Hydrazinobenzonitrile (CAS 2881-99-4) is a benzonitrile derivative featuring a hydrazine group (-NH-NH₂) at the 3-position of the aromatic ring. Its molecular formula is C₇H₈ClN₃ (as a hydrochloride salt), with a molecular weight of 169.61 g/mol . Key physicochemical properties include a boiling point of 301.5°C and a flash point of 136.2°C, making it relatively stable under standard conditions . This compound is primarily utilized as a pharmaceutical intermediate due to its reactive hydrazine moiety, which enables participation in condensation and cyclization reactions for synthesizing heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydrazinobenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzonitrile with hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The nitro group is reduced to a hydrazine group, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

3-Hydrazinobenzonitrile participates in Huisgen 1,3-dipolar cycloadditions with terminal alkynes under copper catalysis to form 1,2,3-triazoles. A representative reaction uses CuSO₄·5H₂O and sodium ascorbate in tert-butanol/water (1:1) at 80°C, yielding 1,4-disubstituted-1,2,3-triazoles with >85% efficiency .

Mechanism :

-

In situ generation of copper(I) acetylide from terminal alkynes

-

1,3-Dipolar cycloaddition with the hydrazine-derived azide

Silver-Mediated [3+2] Cycloaddition

With α-diazo compounds, this compound forms N1-vinyl-1,2,3-triazoles using Ag₂SO₄ (10 mol%) in dichloroethane at 70°C. Yields reach 82% due to enhanced regioselectivity from silver’s π-acidity .

Example Reaction :

this compound + Phenylacetylene → 5-Phenyl-1,2,3-triazole-4-carbonitrile

Conditions : AgNO₃ (5 mol%), DMF, 60°C, 12 h

Yield : 89%

Aerobic Oxidative Cyclization

Under oxygen atmosphere, this compound undergoes oxidative coupling with aldehydes catalyzed by CuBr (15 mol%) in DMSO at 100°C. This produces 1,2,4-triazolo[3,4-b]benzothiazoles in 75–92% yield .

Key Parameters :

Hydrazone Formation

The hydrazine group reacts with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones. For example, condensation with benzaldehyde in ethanol at reflux yields 3-(benzylidenehydrazine)benzonitrile (94% yield) .

Applications :

Palladium-Catalyzed Arylation

Using Pd(OAc)₂ (5 mol%) and XPhos ligand, this compound couples with aryl halides in toluene at 110°C. This forms 3-(arylhydrazine)benzonitriles with yields up to 88% .

Scope :

-

Tolerates electron-deficient and electron-rich aryl halides

-

Limited by steric hindrance (ortho-substituted substrates yield <50%)

Mechanistic Insights

-

Regioselectivity in Cycloadditions : Copper(I) stabilizes the transition state of 1,3-dipolar cycloadditions, favoring 1,4-disubstituted triazoles .

-

Quantum Mechanical Tunneling (QMT) : 1,2-Hydrogen shifts in hydrazine intermediates proceed via QMT, reducing activation barriers by 30–40% compared to classical pathways .

-

Oxidative Coupling : Aerobic conditions regenerate Cu(I) to Cu(II), enabling catalytic cycles without external oxidants .

Scientific Research Applications

3-Hydrazinobenzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Hydrazinobenzonitrile involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or modulation of receptor function. The compound can also undergo redox reactions, generating reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Below is a systematic comparison of 3-Hydrazinobenzonitrile with structurally or functionally analogous compounds, focusing on molecular properties, substituent effects, and applications.

Structural and Functional Group Comparison

Table 1: Key Properties of this compound and Analogues

Biological Activity

3-Hydrazinobenzonitrile, a member of the hydrazone class of compounds, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydrazine functional group attached to a benzonitrile moiety. Its chemical structure can be represented as follows:

This compound exhibits properties typical of hydrazones, which are known for their ability to interact with various biological targets.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Research indicates that hydrazones exhibit significant antimicrobial properties, which may extend to this compound. Studies have shown that derivatives in this class can inhibit bacterial growth and show antifungal effects .

- Anticancer Properties : Hydrazones are recognized for their anticancer potential. Compounds similar to this compound have demonstrated the ability to induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and migration .

- Anti-inflammatory Effects : Some studies suggest that hydrazone derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have emerged:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression and inflammation, such as proteases and cyclooxygenases .

- Interaction with Cellular Signaling Pathways : The compound may interfere with key signaling pathways (e.g., NF-kB and MAPK), leading to altered cellular responses in cancer and inflammatory diseases .

Anticancer Activity

A study investigating the anticancer effects of hydrazone derivatives demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines. The study utilized a dose-response approach, revealing that higher concentrations led to increased apoptosis rates .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15 |

| This compound | MCF-7 | 12 |

| Control (Doxorubicin) | HeLa | 5 |

| Control (Doxorubicin) | MCF-7 | 4 |

Antimicrobial Activity

In another study assessing antimicrobial properties, this compound showed notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Toxicological Considerations

While exploring the therapeutic potential of this compound, it is crucial to consider its safety profile. Toxicological evaluations indicate that while acute toxicity is low, prolonged exposure may lead to skin irritation and other adverse effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-hydrazinobenzonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves hydrazine substitution on halogenated benzonitrile precursors (e.g., 3-chlorobenzonitrile). Optimize reaction temperature (60–80°C) and solvent polarity (e.g., ethanol or DMF) to balance reactivity and stability. Monitor progress via TLC or HPLC, and purify using recrystallization or column chromatography . For safety, ensure proper ventilation and personal protective equipment (PPE) due to hydrazine’s toxicity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Use ¹H/¹³C NMR to confirm hydrazine substitution patterns (e.g., δ 4.5–5.5 ppm for NH₂ protons) and IR spectroscopy to verify nitrile (C≡N) stretching (~2220 cm⁻¹). Pair with mass spectrometry (ESI-MS) for molecular ion validation. Cross-reference spectral data with computational tools (e.g., DFT simulations) to resolve ambiguities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines: wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols. Store in airtight containers away from oxidizers and moisture to prevent degradation. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via certified hazardous waste channels .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : Conduct kinetic experiments under varying pH and temperature conditions to identify rate-determining steps. Use isotopic labeling (e.g., ¹⁵N-hydrazine) to track substituent incorporation. Compare with computational models (e.g., DFT or MD simulations) to validate intermediates and transition states .

Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives?

- Methodological Answer : Perform systematic meta-analysis of literature data, noting variables like catalyst type (e.g., CuI vs. Pd), solvent purity, and reaction scale. Replicate key studies under controlled conditions, and use statistical tools (e.g., ANOVA) to identify significant factors. Publish negative results to improve reproducibility .

Q. How can this compound be functionalized for applications in coordination chemistry or drug discovery?

- Methodological Answer : Explore its use as a ligand by reacting with transition metals (e.g., Ru or Pt) under inert atmospheres. For bioactive derivatives, introduce pharmacophores via reductive amination or click chemistry. Characterize complexes using X-ray crystallography and cyclic voltammetry to assess stability and redox activity .

Q. What computational approaches predict the stability and degradation pathways of this compound under environmental conditions?

- Methodological Answer : Apply quantum mechanical calculations (e.g., Gaussian) to model hydrolysis or photodegradation pathways. Validate with accelerated aging experiments (e.g., exposure to UV light or elevated humidity) and analyze degradation products via LC-MS. Compare experimental and theoretical half-lives to refine predictive models .

Q. Data Presentation Guidelines

Properties

IUPAC Name |

3-hydrazinylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-5-6-2-1-3-7(4-6)10-9/h1-4,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOSIWQIJOMACM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363382 | |

| Record name | 3-hydrazinobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17672-26-3 | |

| Record name | 3-hydrazinobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydrazinylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.